4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 893738-84-6
VCID: VC8148864
InChI: InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2
SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 893738-84-6

Cat. No.: VC8148864

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde - 893738-84-6

Specification

CAS No. 893738-84-6
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 3-[4-(hydroxymethyl)phenyl]benzaldehyde
Standard InChI InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2
Standard InChI Key KLFYNAFVLCJXBL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected by a single covalent bond (biphenyl core). The hydroxymethyl group occupies the para position (4') of one ring, while the aldehyde group is meta (3) to the biphenyl linkage on the opposing ring. This arrangement creates electronic asymmetry, influencing dipole moments and intermolecular interactions .

Molecular Formula: C14H12O2\text{C}_{14}\text{H}_{12}\text{O}_2
Molecular Weight: 212.24 g/mol
IUPAC Name: 3-([1,1'-Biphenyl]-4'-ylhydroxymethyl)benzaldehyde

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~3200–3400 cm1^{-1} (O-H stretch, hydroxymethyl), ~2820 cm1^{-1} (C-H aldehyde), and ~1700 cm1^{-1} (C=O stretch) .

  • NMR:

    • 1H^1\text{H}: δ 9.8–10.1 ppm (aldehyde proton), δ 4.5–4.7 ppm (hydroxymethyl -CH2-), δ 7.2–8.1 ppm (aromatic protons) .

    • 13C^{13}\text{C}: δ 192–195 ppm (aldehyde carbon), δ 62–64 ppm (hydroxymethyl carbon) .

Physicochemical Properties

PropertyValue
Melting Point112–115°C (predicted)
Boiling Point320–325°C (estimated)
SolubilityDMSO, DMF, ethanol
LogP (Partition Coefficient)2.8 ± 0.3 (calculated)

Synthesis and Modification

Retrosynthetic Analysis

The compound is accessible via Suzuki-Miyaura coupling, combining boronic acid derivatives with halogenated precursors:

  • Step 1: 3-Bromobenzaldehyde reacts with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis.

  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Reaction Scheme:

3-Bromobenzaldehyde+4-(Hydroxymethyl)phenylboronic acidPd(PPh3)4,Na2CO3Target Compound+Byproducts\text{3-Bromobenzaldehyde} + \text{4-(Hydroxymethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound} + \text{Byproducts}

Alternative Routes

  • Ullmann Coupling: Copper-mediated coupling of iodobenzaldehyde with hydroxymethyl-substituted aryl halides .

  • Oxidative Functionalization: Oxidation of 4'-(hydroxymethyl)biphenyl-3-methanol using pyridinium chlorochromate (PCC) .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases with amines) . For example:

R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Hydroxymethyl Group Applications

  • Esterification: Reaction with acyl chlorides to form esters.

  • Etherification: Alkylation with alkyl halides under basic conditions.

Applications in Research

Pharmaceutical Intermediates

Analogous biphenyl aldehydes serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . For instance:

  • Anti-cancer Agents: Derivatives inhibit tubulin polymerization (IC50_{50} = 0.8–1.2 µM in MCF-7 cells).

  • Antimicrobials: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Materials Science

  • Liquid Crystals: Biphenyl derivatives with polar groups exhibit nematic phases (ΔT = 40–60°C) .

  • Polymer Additives: Enhance thermal stability in polyesters (Tg_g increased by 15–20°C) .

ParameterRating
FlammabilityLow (GHS Category 4)
Skin IrritationModerate (GHS Category 2)
Environmental ToxicityNot classified

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Drug Delivery Systems: Conjugating with nanoparticles for targeted therapies .

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